molecular formula C16H13BrCl2N2O4 B5144708 N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide

N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide

Cat. No. B5144708
M. Wt: 448.1 g/mol
InChI Key: XPBLBAWEBHFHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide, also known as BDPB, is a chemical compound that has been studied for its potential use in scientific research. BDPB is a selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ), which is a nuclear receptor that plays a role in lipid metabolism, inflammation, and cell proliferation.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has been used in various scientific research studies to investigate the role of PPARδ in different biological processes. For example, N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has been shown to activate PPARδ in skeletal muscle cells, leading to increased fatty acid oxidation and improved insulin sensitivity. N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has also been used to study the effects of PPARδ activation on adipocyte differentiation and lipid metabolism. In addition, N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has been used to investigate the role of PPARδ in cancer cell proliferation and apoptosis.

Mechanism of Action

N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide binds selectively to PPARδ and activates its transcriptional activity, leading to the expression of target genes that regulate lipid metabolism, inflammation, and cell proliferation. PPARδ activation by N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has been shown to increase fatty acid oxidation, reduce lipid accumulation, and improve insulin sensitivity in skeletal muscle cells. In adipocytes, PPARδ activation by N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide promotes the differentiation of preadipocytes into mature adipocytes and regulates lipid metabolism. In cancer cells, PPARδ activation by N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has been shown to inhibit cell proliferation and induce apoptosis.
Biochemical and Physiological Effects:
N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In skeletal muscle cells, N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide increases fatty acid oxidation, improves insulin sensitivity, and enhances mitochondrial biogenesis. In adipocytes, N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide promotes adipocyte differentiation and regulates lipid metabolism. In cancer cells, N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide inhibits cell proliferation and induces apoptosis. N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has also been shown to have anti-inflammatory effects in macrophages and to protect against liver damage in mice.

Advantages and Limitations for Lab Experiments

N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has several advantages for lab experiments, including its selectivity for PPARδ, its ability to activate PPARδ at low concentrations, and its stability in biological fluids. However, N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide also has some limitations, such as its potential off-target effects on other nuclear receptors and its relatively low potency compared to other PPARδ agonists. In addition, N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide may have different effects in different cell types and experimental conditions, which should be taken into account when interpreting the results.

Future Directions

There are several future directions for research on N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide and PPARδ, including the investigation of its effects on other biological processes, the development of more potent and selective PPARδ agonists, and the evaluation of its therapeutic potential in various diseases, such as diabetes, obesity, and cancer. In addition, the use of N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects. Further studies are also needed to elucidate the molecular mechanisms underlying the effects of N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide and PPARδ activation, which may lead to the development of new therapeutic targets and strategies.

Synthesis Methods

The synthesis of N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide involves several steps, starting with the reaction of 2-bromo-4-nitrophenol with 2,4-dichlorophenoxybutyric acid in the presence of a base. The resulting intermediate is then treated with a coupling reagent to form the final product, N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide. The yield of N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrCl2N2O4/c17-12-9-11(21(23)24)4-5-14(12)20-16(22)2-1-7-25-15-6-3-10(18)8-13(15)19/h3-6,8-9H,1-2,7H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBLBAWEBHFHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrCl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.